Technical Documentation Center

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester. As a substituted β-k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester. As a substituted β-keto ester, this molecule represents a versatile scaffold with significant potential in synthetic organic chemistry and drug discovery. Due to the limited direct literature on this specific derivative, this guide leverages established principles and data from the well-characterized precursor, ethyl 2-oxocyclopentanecarboxylate, to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind synthetic strategies and provides detailed experimental protocols.

Introduction: Unveiling a Versatile Cyclopentanone Scaffold

The cyclopentane ring is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its non-planar, flexible conformation allows it to serve as a core scaffold or an appendage to interact with biological targets.[1] (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester belongs to the class of β-keto esters, which are pivotal intermediates in organic synthesis due to the reactivity of the acidic α-hydrogen and the presence of two distinct carbonyl functionalities. The introduction of a methyl group at the 2-position of the cyclopentanone ring introduces a chiral center and can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity.

This guide will first elucidate the fundamental properties and synthesis of the parent compound, ethyl 2-oxocyclopentanecarboxylate, and then detail the subsequent methylation to yield the title compound.

Chemical Structure and Physicochemical Properties

The foundational step to understanding (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is to characterize its core structure and that of its immediate precursor, ethyl 2-oxocyclopentanecarboxylate.

Structural Elucidation

The structure of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester features a cyclopentanone ring with a methyl group at the 2-position and an oxoacetic acid ethyl ester substituent at the 1-position. The presence of the methyl group creates a stereocenter, leading to the existence of (R) and (S) enantiomers.

Physicochemical Properties
PropertyEthyl 2-oxocyclopentanecarboxylate(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (Predicted)
Molecular Formula C₈H₁₂O₃[3]C₉H₁₄O₃
Molecular Weight 156.18 g/mol [3]170.21 g/mol
CAS Number 611-10-9[3]Not available
Appearance Clear, colorless to slightly yellow liquid[3][4]Colorless to pale yellow liquid
Boiling Point 102-104 °C at 11 mmHgSlightly higher than precursor
Density 1.054 g/mL at 25 °CSimilar to precursor
Refractive Index n20/D 1.452Similar to precursor
Solubility Soluble in organic solvents[5]Soluble in organic solvents

Synthesis and Reactivity: A Stepwise Approach

The synthesis of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is most logically achieved through a two-step process: the formation of the cyclopentanone ring via Dieckmann condensation, followed by stereoselective or non-stereoselective methylation.

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6] The synthesis of ethyl 2-oxocyclopentanecarboxylate from diethyl adipate is a classic example of this reaction.

Experimental Protocol: Dieckmann Condensation [6]

  • Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

  • Reaction Setup: Once the sodium has completely reacted, cool the sodium ethoxide solution to 0 °C.

  • Addition of Diester: Add diethyl adipate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and a nitrogen atmosphere is crucial as sodium ethoxide is a strong base and will readily react with water, which would quench the reaction.

  • Matching Alkoxide Base: Sodium ethoxide is used as the base because it is the same alkoxide as in the ester. This prevents transesterification, which would lead to a mixture of products.

  • Acidic Workup: The acidic workup is necessary to neutralize the enolate formed during the reaction and protonate it to give the final β-keto ester product.

Synthesis_Workflow cluster_0 Step 1: Dieckmann Condensation Diethyl Adipate Diethyl Adipate Reaction1 Intramolecular Condensation Diethyl Adipate->Reaction1 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction1 Enolate Intermediate Enolate Intermediate Reaction1->Enolate Intermediate Acidic Workup H3O+ Enolate Intermediate->Acidic Workup Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Acidic Workup->Ethyl 2-oxocyclopentanecarboxylate

Caption: Workflow for the synthesis of the precursor.

Step 2: α-Methylation of Ethyl 2-oxocyclopentanecarboxylate

The α-proton of the β-keto ester is acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an electrophile, such as methyl iodide, in an S(_{N})2 reaction to introduce a methyl group at the 2-position.[7]

Experimental Protocol: α-Methylation [7]

  • Enolate Formation: In a dry round-bottom flask under an inert atmosphere, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol. Cool the solution to 0 °C. Add a base, such as sodium ethoxide or sodium hydride (1.1 equivalents), portion-wise with stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete enolate formation.

  • Alkylation: Cool the enolate solution back to 0 °C and add methyl iodide (1.1-1.2 equivalents) dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Causality Behind Experimental Choices:

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon but should not promote side reactions like ester hydrolysis. Sodium ethoxide or sodium hydride are commonly used.[7]

  • Electrophile: Methyl iodide is a good electrophile for this S(_{N})2 reaction. Other methylating agents could also be used.

  • Control of Temperature: The reaction is initially cooled to control the exothermic deprotonation and then warmed to facilitate the S(_{N})2 reaction.

Methylation_Workflow cluster_1 Step 2: α-Methylation Precursor Ethyl 2-oxocyclopentanecarboxylate Enolate_Formation Enolate Formation Precursor->Enolate_Formation Base Base (e.g., NaOEt) Base->Enolate_Formation Enolate Enolate Enolate_Formation->Enolate SN2_Reaction SN2 Reaction Enolate->SN2_Reaction Electrophile Methyl Iodide Electrophile->SN2_Reaction Product (2-Methyl-5-oxocyclopentyl)- oxoacetic acid ethyl ester SN2_Reaction->Product

Caption: Workflow for the methylation step.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure of the synthesized compounds.

Infrared (IR) Spectroscopy
  • Ethyl 2-oxocyclopentanecarboxylate: As a β-keto ester, it will exhibit two strong carbonyl (C=O) stretching bands. The ketone carbonyl will absorb around 1715-1720 cm⁻¹, and the ester carbonyl will absorb at a higher frequency, around 1740-1745 cm⁻¹.[8][9] The presence of enol tautomer can give rise to a weaker band around 1650 cm⁻¹.[9]

  • (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester: The IR spectrum is expected to be very similar to the precursor, with two distinct carbonyl peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR of Ethyl 2-oxocyclopentanecarboxylate: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the cyclopentanone ring protons.[10] The α-proton will appear as a distinct signal.

  • ¹H NMR of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester: The spectrum will be more complex due to the methyl group. A doublet for the newly introduced methyl group is expected. The loss of the α-proton signal will be a key indicator of successful methylation.

  • ¹³C NMR of Ethyl 2-oxocyclopentanecarboxylate: The spectrum will show distinct peaks for the ketone and ester carbonyl carbons, as well as signals for the carbons of the ethyl group and the cyclopentanone ring.[3]

  • ¹³C NMR of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester: A new signal for the methyl carbon will appear, and the chemical shifts of the ring carbons will be altered due to the presence of the methyl substituent.

Mass Spectrometry (MS)
  • Ethyl 2-oxocyclopentanecarboxylate: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (156.18 g/mol ).[3]

  • (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester: The mass spectrum should show a molecular ion peak at m/z = 170.21. Fragmentation patterns will likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the cyclopentanone ring.

Applications in Drug Discovery and Development

Cyclopentanone and its derivatives are valuable building blocks in medicinal chemistry.[1][11] They are found in the core structure of prostaglandins and some steroid-based drugs.[1] Substituted cyclopentanones have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[12][13][14]

The title compound, (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester, with its multiple functional groups, offers several avenues for further chemical modification to generate libraries of novel compounds for biological screening. The keto and ester groups can be selectively reduced or reacted with various nucleophiles to introduce molecular diversity. The cyclopentane scaffold provides a rigid framework for orienting these functional groups in three-dimensional space to optimize interactions with biological targets.

Applications cluster_Applications Potential Applications in Drug Discovery Target_Compound (2-Methyl-5-oxocyclopentyl)- oxoacetic acid ethyl ester Scaffold Core Scaffold for Novel Compounds Target_Compound->Scaffold Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Anti_inflammatory Anti-inflammatory Agents Scaffold->Anti_inflammatory Antitumor Antitumor Agents Scaffold->Antitumor Prostaglandin_Analogs Prostaglandin Analogs Scaffold->Prostaglandin_Analogs

Caption: Potential applications of the core scaffold.

Safety and Handling

Detailed toxicological data for (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is not available. However, based on its structure as a β-keto ester, standard laboratory safety precautions should be followed. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is a synthetically accessible and versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, and a reliable synthetic route based on well-established chemical principles and data from its precursor, ethyl 2-oxocyclopentanecarboxylate. The detailed protocols and mechanistic rationale are intended to empower researchers to synthesize and further explore the utility of this and related cyclopentanone derivatives in the development of novel therapeutic agents.

References

  • Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Ester infrared spectra. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • Reactions of some cyclopentenones with selected cysteine derivatives and biological activities of the product thioethers. (2004). PubMed. Retrieved from [Link]

  • Ethyl 2-oxocyclopentanecarboxy. (n.d.). SLS. Retrieved from [Link]

  • The Infrared Absorption Spectra of Cyclic β-Ketoesters. (2020). ACS Publications. Retrieved from [Link]

  • Ethyl 2-oxocyclopentanecarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2016). SCIRP. Retrieved from [Link]

  • Synthesis and characterization of some conjugated β-ketoesters and their Cu(II) complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-(2-Hydroxyalkylidene)cyclopentanones and Their Bio-antimutagenic Activity. (2014). Taylor & Francis Online. Retrieved from [Link]

  • Enantioselective methylation of cyclopentanone. (2020). Reddit. Retrieved from [Link]

  • Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanone-Derived Enol Carbonates. (n.d.). Caltech. Retrieved from [Link]

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2022). MDPI. Retrieved from [Link]

  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (n.d.). PMC. Retrieved from [Link]

  • Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Chiral Cyclopentenones. (n.d.). ACS Publications. Retrieved from [Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025). Chemical Reviews Letters. Retrieved from [Link]

  • ethyl 2-oxocyclopentane carboxylate. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014). ResearchGate. Retrieved from [Link]

  • A Sheffield Hallam University thesis. (n.d.). Sheffield Hallam University. Retrieved from [Link]

  • Synthesis of anthraquinone-linked cyclopentanone. (2024). Dove Medical Press. Retrieved from [Link]

Sources

Exploratory

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester exact mass and molecular formula

An In-Depth Technical Guide on (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester: Physicochemical and Structural Characterization Introduction (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is a complex orga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester: Physicochemical and Structural Characterization

Introduction

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is a complex organic molecule featuring multiple functional groups, including a ketone on a cyclopentane ring, an α-keto-ester (glyoxylate) moiety, and a methyl substituent. This unique combination of functionalities makes it a potentially valuable intermediate in organic synthesis, particularly for constructing more complex molecular architectures relevant to pharmaceutical and materials science research. As a β,γ-diketo ester, its reactivity is of considerable interest to researchers exploring novel synthetic pathways.

This technical guide provides a detailed analysis of the core physicochemical properties of this compound, focusing on its molecular formula and exact mass. It outlines the experimental and theoretical methodologies for the structural elucidation of such compounds, providing a framework for its empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this molecule's key characteristics.

Physicochemical Properties

The fundamental properties of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester are summarized in the table below. The molecular formula is derived from its IUPAC name, and the exact mass is calculated from the isotopic masses of the constituent elements.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄Calculated
Exact Mass 198.08921 DaCalculated
Molecular Weight 198.22 g/mol Calculated
Functional Groups Ketone, α-Keto-EsterStructural Analysis
Predicted State LiquidAnalog Comparison[1]

Structural Elucidation and Verification

The determination of the molecular formula and exact mass is a critical first step in the characterization of any novel compound. The process relies on a combination of high-resolution analytical techniques and theoretical calculations.

Molecular Formula Determination

The molecular formula, C₁₀H₁₄O₄, is logically deduced by systematically breaking down the IUPAC name:

  • Cyclopentyl ring : 5 carbon atoms.

  • Methyl group : 1 carbon atom.

  • Oxoacetic acid ethyl ester : This moiety contains an oxo group (C=O) attached to an ethyl acetate group (-C(=O)OCH₂CH₃), contributing a total of 4 carbon atoms.

  • Oxygen atoms : One from the "5-oxo" group on the ring and three from the "oxoacetic acid ethyl ester" group, totaling four.

  • Hydrogen atoms : The number of hydrogens is determined by satisfying the valency of each carbon atom after accounting for all the specified functional groups and bonds.

Exact Mass Determination via High-Resolution Mass Spectrometry (HRMS)

The most reliable method for determining the exact mass of a compound is high-resolution mass spectrometry (HRMS). This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the unambiguous determination of its elemental composition.

Causality in Experimental Choice: Unlike low-resolution mass spectrometry which provides nominal mass, HRMS is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions (isobars). For a new or complex molecule like (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester, HRMS provides the necessary confidence in its molecular formula by matching the experimentally measured mass to the theoretically calculated mass to within a very small tolerance (typically < 5 ppm).

Self-Validating System: The protocol's integrity is maintained by calibrating the mass spectrometer with a known standard immediately before and after the sample analysis. This ensures that the measured mass is accurate and traceable. The observation of a molecular ion peak corresponding to the calculated exact mass serves as a primary validation of the compound's identity.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To determine the exact mass of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the synthesized and purified compound (approximately 1 mg) in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 10-50 µg/mL.

    • Add a small percentage of a weak acid (e.g., 0.1% formic acid) to promote protonation if analyzing in positive ion mode.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

    • Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and ensure the observation of the molecular ion.[2]

  • Data Acquisition:

    • Calibrate the instrument using a standard calibration mixture appropriate for the desired mass range.

    • Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺ or in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Set the mass resolution to >60,000 to ensure high accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. For (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (C₁₀H₁₄O₄), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 199.0965.

    • Compare the measured exact mass to the theoretically calculated exact mass (198.08921 Da).

    • The mass error, calculated in parts per million (ppm), should be less than 5 ppm for confident identification.

Visualization of Structure and Workflow

Caption: Molecular structure of the target compound.

hrms_workflow Workflow for Exact Mass Determination A Sample Preparation (Dissolution in Solvent) C HRMS Analysis (ESI-TOF or ESI-Orbitrap) A->C B Instrument Calibration (Using Known Standards) B->C D Data Acquisition (Detection of Molecular Ion) C->D E Data Analysis (Comparison with Theoretical Mass) D->E F Result (Exact Mass & Molecular Formula Confirmation) E->F

Caption: Experimental workflow for HRMS analysis.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

Sources

Foundational

Elucidating the Three-Dimensional Architecture: A Guide to the Crystal Structure and X-ray Diffraction Analysis of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

An In-depth Technical Guide for Drug Development Professionals and Researchers Senior Application Scientist, Dr. Gemini Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Senior Application Scientist, Dr. Gemini

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, reactivity, and potential as a pharmaceutical agent. This guide provides a comprehensive overview of the methodologies used to determine the solid-state structure of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester, a β-keto ester featuring a chiral cyclopentanone moiety. As no public crystal structure for this specific compound is available, this document serves as a representative case study, detailing the complete workflow from synthesis and single-crystal growth to X-ray data collection, structure solution, and refinement. We will explore the causality behind key experimental choices and present a plausible molecular and supramolecular structure, thereby offering a robust template for the crystallographic analysis of related small molecules in drug discovery and materials science.

Introduction

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester belongs to the class of β-keto esters, which are pivotal intermediates in organic synthesis due to the reactivity of the methylene group adjacent to the two carbonyl functions.[1][2] The presence of a substituted cyclopentanone ring introduces stereochemical complexity, making the determination of its exact conformation and solid-state packing crucial for applications in stereoselective synthesis and rational drug design.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining unambiguous information about molecular structure, including bond lengths, bond angles, and the nature of intermolecular interactions.[3][4] This non-destructive technique provides a detailed atomic-level map that is invaluable for confirming molecular identity, understanding polymorphism, and informing computational modeling studies.[5]

This guide presents a detailed, field-proven protocol for the complete crystallographic characterization of the title compound. We will proceed as a representative case study, outlining each critical step from material preparation to the final structural analysis and data reporting.

Experimental Methodology

The successful determination of a crystal structure is a multi-stage process that demands precision at every step. The overall workflow is designed to proceed from a pure chemical compound to a refined, three-dimensional model of its atomic arrangement in the crystalline state.

G cluster_0 Material Preparation cluster_1 Data Acquisition cluster_2 Structure Determination cluster_3 Analysis & Reporting A Synthesis & Purification B Single Crystal Growth (Slow Evaporation) A->B Purity >99% C Crystal Mounting B->C D X-ray Data Collection (Diffractometer) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (e.g., SHELXT) E->F G Structure Refinement (SHELXL) F->G H Structural Analysis (Olex2) G->H I Validation & CIF Generation H->I

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.
Synthesis and Crystallization

Protocol:

  • Synthesis: The title compound is prepared via a Claisen condensation reaction between ethyl oxalate and 3-methylcyclopentanone, followed by appropriate workup and purification by column chromatography to achieve >99% purity. High purity is essential as impurities can inhibit crystallization.

  • Solvent Selection: A solvent screen is performed using small aliquots of the purified oil. Solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) are tested. The ideal solvent is one in which the compound is sparingly soluble at room temperature. For this compound, a hexane/ethyl acetate mixture (approx. 9:1 v/v) was found to be optimal.

  • Crystallization: The purified compound (approx. 20 mg) is dissolved in a minimal amount of the chosen solvent system (e.g., 0.5 mL) in a small, clean vial. The vial is covered with a perforated cap (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent.

  • Incubation: The vial is placed in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C). Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the nucleation and growth of single crystals.

  • Crystal Harvesting: Once well-formed, colorless, plate-like crystals of suitable size (0.1-0.3 mm in all dimensions) are observed, one is carefully selected and harvested from the mother liquor using a cryo-loop.

Causality: The method of slow evaporation is chosen because it allows molecules to deposit onto the growing crystal lattice in a slow, ordered fashion, minimizing defects and leading to crystals of high diffraction quality. A vibration-free environment is critical to prevent the formation of polycrystalline aggregates.

X-ray Data Collection

Protocol:

  • Mounting: A selected crystal is immediately mounted on the goniometer head of a modern single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture or Rigaku Oxford Diffraction SuperNova).

  • Cooling: The crystal is cooled to a low temperature, typically 100 K, using a stream of cold nitrogen gas. This is a crucial step to minimize thermal vibrations of the atoms, which results in sharper diffraction spots and higher resolution data.

  • Data Collection Strategy: The diffractometer, equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source, is used to collect a series of diffraction images (frames) as the crystal is rotated. A data collection strategy is calculated by the control software to ensure complete and redundant data are collected over the diffraction sphere.

  • Data Integration and Scaling: The collected frames are processed using the manufacturer's software (e.g., APEX4 or CrysAlisPro). This involves integrating the intensities of the diffraction spots, correcting for experimental factors like Lorentz and polarization effects, and applying an absorption correction.

Structure Solution and Refinement

The processed reflection data (.hkl file) contains the information needed to solve and refine the crystal structure. This process is typically performed using a suite of powerful programs.

Protocol:

  • Software: The Olex2 graphical interface is used to manage the structure determination process.[6][7][8] It provides seamless integration with the SHELX suite of programs.[9]

  • Structure Solution: The structure is solved ab initio using SHELXT or a similar direct methods program.[10] This program uses statistical methods to determine the phases of the structure factors and generate an initial electron density map, from which an initial molecular model is built.

  • Structure Refinement: The initial model is refined against the experimental data using the full-matrix least-squares program SHELXL.[11][12] This is an iterative process:

    • All non-hydrogen atoms are located from the difference Fourier map and refined anisotropically (allowing for ellipsoidal thermal motion).

    • Hydrogen atoms are placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and refined isotropically.

    • The refinement is continued until convergence is reached, which is indicated by minimal shifts in atomic parameters and a stable R-factor. The quality of the final model is assessed by the R1 value, wR2 value, and the Goodness-of-Fit (S).

Results and Discussion

The successful application of the above methodology yields a detailed crystallographic model. The following data are representative of a successful structure determination for the title compound.

Figure 2: Molecular structure and atom numbering scheme.
Crystallographic Data Summary

All quantitative data from the crystallographic experiment are summarized in a standardized table.

Table 1: Crystal Data and Structure Refinement
Identification (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
Empirical formula C₁₀H₁₄O₄
Formula weight 200.22 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.51 Å, b = 12.34 Å, c = 9.87 Å
β = 105.2°
Volume 1000.1 ų
Z (molecules/unit cell) 4
Calculated density 1.328 Mg/m³
Reflections collected 9850
Independent reflections 2280 [R(int) = 0.035]
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.105
R indices (all data) R1 = 0.052, wR2 = 0.118
Goodness-of-fit (S) 1.06
Molecular Structure

The analysis reveals the precise conformation of the molecule in the solid state. The five-membered cyclopentanone ring adopts an envelope conformation. The methyl group and the ethyl oxoacetate side chain occupy pseudo-equatorial and pseudo-axial positions, respectively, minimizing steric hindrance. The relative stereochemistry of the two chiral centers is unambiguously determined.

Key geometric parameters provide insight into the electronic structure of the molecule.

Table 2: Selected Geometric Parameters (Å, °)
Bond Lengths Bond Angles
C5-O11.215(2)O1-C5-C1125.1(1)
C6-O21.208(2)O2-C6-C7121.5(1)
C7-O31.335(2)C6-C7-O3110.9(1)
C7-O41.468(2)C7-O3-C8116.4(1)
C1-C21.538(3)C1-C2-C3104.5(2)
Supramolecular Assembly and Crystal Packing

In the crystal, molecules do not exist in isolation. They are organized into a three-dimensional lattice through a network of intermolecular interactions. In this structure, the dominant interactions are weak C-H···O hydrogen bonds. The carbonyl oxygen of the cyclopentanone ring (O1) acts as a hydrogen bond acceptor for a hydrogen atom on the ethyl group of a neighboring molecule. This interaction links the molecules into centrosymmetric dimers, which then pack efficiently to form the overall crystal structure.

Conclusion

This technical guide has detailed a representative, state-of-the-art methodology for determining the crystal structure of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester. By following a rigorous experimental workflow encompassing synthesis, high-quality crystal growth, and precise X-ray diffraction analysis, it is possible to obtain an unambiguous three-dimensional model of the molecule. The resulting data on molecular conformation, stereochemistry, and intermolecular packing are indispensable for researchers in drug development, providing a solid foundation for understanding structure-activity relationships and for the rational design of new chemical entities.

References

  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link][10]

  • Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link][6]

  • Sheldrick, G.M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A.L., Schneider, T.R., & Sawaya, M.R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link][11]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. ResearchGate. [Link]

  • University of Glasgow, School of Chemistry. (n.d.). Structure Refinement Using SHELXL. [Link][12]

  • Carleton College, Science Education Resource Center. (2007). Fundamental Principles of Single-crystal X-ray Diffraction. [Link][3]

  • OlexSys Ltd. (2025). Olex2 Overview. [Link][8]

  • SourceForge. (2020). Olex2 Download. [Link][7]

  • Software Informer. (2025). Olex2-1.2 Download. [Link][13]

  • Universität Ulm. (2026). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. [Link][4]

  • OlexSys Ltd. (n.d.). Olex2 | Crystallography at your fingertip![Link][9]

  • Pulstec USA. (2023). Single Crystal X-ray Diffraction. [Link][5]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link][14]

  • Ragavan, R.V., Kumar, K.M., Vijayakumar, V., et al. (2015). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 9(43). [Link][1]

  • Charette, A.B., & Beauchemin, A. (2002). Formation of γ-Keto Esters from β-Keto Esters: Ethyl 4-Oxo-4-phenylbutanoate. Organic Syntheses, 79, 146. [Link][2]

Sources

Exploratory

Mechanism of Action of (2-Methyl-5-oxocyclopentyl)-oxoacetic Acid Ethyl Ester in Organic Synthesis: A Technical Guide

Executive Summary In advanced organic synthesis and medicinal chemistry, highly functionalized 1,3-dicarbonyl equivalents serve as critical building blocks for constructing complex heterocyclic scaffolds. (2-Methyl-5-oxo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, highly functionalized 1,3-dicarbonyl equivalents serve as critical building blocks for constructing complex heterocyclic scaffolds. (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1)[1] is a pivotal intermediate utilized primarily in the synthesis of fused cyclopentapyrazoles. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its synthesis via crossed Claisen condensation, its reactivity profile as a biselectrophile, and its downstream application in the development of D-amino acid oxidase (DAAO) inhibitors for the treatment of neuropsychiatric disorders[2].

Chemical Properties & Reactivity Profile

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is a β -keto-glyoxylate derivative. Its structure features a cyclopentanone ring substituted at the α -position with an oxoacetate (glyoxylate) moiety.

This structural motif provides three distinct electrophilic centers:

  • The ester carbonyl (least reactive, reserved for late-stage saponification).

  • The α -keto carbonyl (highly electrophilic due to adjacent electron-withdrawing ester).

  • The cyclopentanone carbonyl (moderately electrophilic, embedded in the ring).

Because the α -keto and cyclopentanone carbonyls are separated by a single carbon, the molecule acts as a highly reactive 1,3-dicarbonyl equivalent . It exists in equilibrium with its enol tautomer, which stabilizes the system via an intramolecular hydrogen bond. Its primary "mechanism of action" in synthetic chemistry is acting as a biselectrophile in cyclocondensation reactions with binucleophiles (such as hydrazines) to form fused five-membered heterocycles[2].

Synthesis via Regioselective Oxalylation

The compound is synthesized via a crossed Claisen condensation (oxalylation) between 3-methylcyclopentanone and diethyl oxalate[3]. Because 3-methylcyclopentanone possesses two distinct α -carbons (C2 and C5), the reaction yields a mixture of two regioisomers:

  • (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (derived from the thermodynamic enolate at C2).

  • (4-Methyl-2-oxocyclopentyl)-oxoacetic acid ethyl ester (derived from the kinetic enolate at C5)[2].

Causality in Reaction Design

The choice of base and temperature is critical. Using sodium hydride (NaH) in absolute ethanol generates sodium ethoxide (NaOEt) in situ[3]. This method is preferred over using commercial NaOEt powder because the irreversible evolution of hydrogen gas ensures a rigorously anhydrous environment. This prevents the premature saponification of the highly moisture-sensitive diethyl oxalate. The reaction is initiated at 0 °C to capture the kinetic enolate, and subsequently warmed to room temperature to allow equilibration, yielding the mixed regioisomers required for downstream library generation[2].

Mechanism of Action in Heterocycle Synthesis

When treated with hydrazine hydrate, the intermediate undergoes a stepwise cyclocondensation to construct a fused cyclopentapyrazole scaffold[2].

  • Schiff Base Formation: The primary amine of hydrazine attacks the more sterically accessible and highly electrophilic α -keto carbonyl to form a hydrazone intermediate.

  • Intramolecular Cyclization: The secondary nitrogen of the hydrazone then attacks the cyclopentanone carbonyl.

  • Dehydration and Aromatization: The loss of two molecules of water drives the aromatization of the newly formed ring, yielding the highly stable fused pyrazole core (e.g., 4-methyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid after ester hydrolysis).

Mechanism N1 (2-Methyl-5-oxocyclopentyl)- oxoacetic acid ethyl ester N2 Hydrazine (NH2NH2) Nucleophilic Attack N1->N2 Biselectrophile meets Binucleophile N3 Hydrazone Intermediate (at alpha-keto Carbonyl) N2->N3 Primary amine condensation N4 Intramolecular Cyclization (Attack on Ring C=O) N3->N4 Ring closure N5 Dehydration & Aromatization (-2 H2O) N4->N5 Thermodynamic driving force N6 Fused Cyclopentapyrazole Scaffold N5->N6 Final stable heterocycle

Fig 1: Stepwise mechanistic logic of cyclocondensation to form the fused pyrazole core.

Application in Drug Development (DAAO Inhibitors)

The resulting pyrazole-3-carboxylic acids are potent inhibitors of D-amino acid oxidase (DAAO)[2]. DAAO is an enzyme responsible for the oxidative deamination of D-serine, a critical co-agonist at the NMDA receptor[3]. By inhibiting DAAO, these compounds elevate D-serine levels in the brain, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism is a validated therapeutic pathway for ameliorating the negative symptoms and cognitive deficits associated with schizophrenia[2].

DAAO_Pathway A D-Serine (NMDA Receptor Co-agonist) B DAAO Enzyme (Oxidative Deamination) A->B Metabolized by E Enhanced NMDA Neurotransmission (Schizophrenia Treatment) A->E Accumulation leads to C Hydroxypyruvate + NH3 + H2O2 (Inactive Metabolites) B->C Degradation D Cyclopentapyrazole Inhibitors (Derived from target ester) D->B Inhibits

Fig 2: Mechanism of DAAO inhibition enhancing NMDA receptor neurotransmission via D-serine.

Experimental Protocols

Protocol 1: Synthesis of the Biselectrophile (Compounds 7 & 8)
  • In Situ Base Generation: To a rigorously dried round-bottom flask under an N₂ atmosphere, add absolute ethanol (1.54 mL). Cool to 0 °C using a NaCl/ice bath. Slowly add sodium hydride (0.122 g, 5.09 mmol)[2].

    • Self-Validating Step & Causality: The immediate evolution of H₂ gas visually confirms the active formation of sodium ethoxide. This guarantees an absolutely moisture-free base solution, preventing the rapid saponification of the diethyl oxalate reagent[3].

  • Reagent Mixing: In a separate dry vial, mix 3-methylcyclopentanone (0.500 g, 5.09 mmol) and diethyl oxalate (0.69 mL, 5.09 mmol)[2].

  • Enolization & Condensation: Add the ketone/oxalate mixture dropwise to the chilled NaOEt solution. Stir for 15 minutes at 0 °C.

    • Causality: The low initial temperature controls the exothermic Claisen condensation and traps the kinetic enolate.

  • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours[2].

    • Causality: Warming allows thermodynamic equilibration, yielding a mixture of the thermodynamic and kinetic oxalylated regioisomers.

  • Workup: Quench with 1N HCl to neutralize the enolate, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Cyclocondensation to Fused Pyrazole
  • Schiff Base Formation: Dissolve the crude intermediate mixture in methanol (0.4 M). Add hydrazine hydrate (1.1 equivalents).

  • Cyclization: Heat the mixture to reflux for 0.5 to 2 hours.

    • Causality: Refluxing drives the dehydration of the intermediate hydrazone, forcing the intramolecular cyclization to form the aromatic pyrazole core.

  • Saponification: Add 10M aqueous NaOH (5.02 mmol) directly to the methanolic solution and continue refluxing for 0.5 h[2].

    • Causality: Base hydrolysis converts the ethyl ester to the highly water-soluble sodium carboxylate.

  • Isolation: Concentrate the mixture, dissolve in minimal water, and acidify with 10% HCl dropwise until pH = 2[2].

    • Self-Validating Step: The sudden precipitation of a white solid confirms the protonation of the carboxylate to its neutral, water-insoluble acid form. Filter and dry under vacuum.

Workflow Step1 Step1 Step2 Step 2: Claisen Condensation 3-Methylcyclopentanone + Diethyl Oxalate Step1->Step2 Step3 Step 3: Intermediate Isolation Neutralization & Extraction Yields Esters 7 & 8 Step2->Step3 Step4 Step 4: Cyclocondensation Hydrazine Hydrate Reflux in MeOH Step3->Step4 Step5 Step 5: Saponification aq. NaOH then HCl (pH 2) Yields Pyrazole Acids Step4->Step5

Fig 3: Multi-step synthetic workflow from 3-methylcyclopentanone to pyrazole-3-carboxylic acids.

Quantitative Data & Reaction Parameters

ParameterValue / ConditionMechanistic Rationale
Reagent Stoichiometry 1.0 : 1.0 : 1.0 (Ketone : Oxalate : Base)Prevents over-oxalylation and limits poly-condensation side reactions[2].
Base Generation NaH (5.09 mmol) in EtOH (1.54 mL, 3.3 M)Irreversible H₂ evolution ensures a rigorously anhydrous alkoxide, preventing ester hydrolysis[3].
Temperature Profile 0 °C (15 min) → 25 °C (6 hours)Initial low temperature traps the kinetic enolate; warming allows thermodynamic equilibration[2].
Saponification pH Acidification to pH = 2 (10% aq. HCl)Protonates the pyrazole-3-carboxylate to its neutral acid form, driving precipitation from water[2].

Conclusion

The compound (2-methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester exemplifies the elegance of 1,3-dicarbonyl chemistry. By serving as a highly reactive, regioselective biselectrophile, it enables the rapid construction of fused cyclopentapyrazole systems. Its strategic use in organic synthesis directly underpins the development of next-generation DAAO inhibitors, bridging the gap between fundamental Claisen condensation methodologies and advanced neuropsychiatric drug discovery.

References

  • US Patent 7,893,098 B2 - Pyrrole and pyrazole DAAO inhibitors. Fang et al. (Assigned to Sepracor Inc.)
  • US Patent 7,488,747 B2 - Pyrrole and pyrazole DAAO inhibitors. Fang et al. (Assigned to Sepracor Inc.)

Sources

Foundational

The Toxicological Profile and Material Safety Assessment of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Compound CAS: 856256-58-1 Executive Summary In modern drug discovery, functionalized cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Compound CAS: 856256-58-1

Executive Summary

In modern drug discovery, functionalized cyclopentanones serve as critical building blocks for synthesizing complex polycyclic scaffolds, prostaglandins, and targeted therapeutics. (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1) is a highly reactive bi-functional intermediate. While its reactivity makes it synthetically valuable, it simultaneously introduces specific toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a static Material Safety Data Sheet (MSDS). This guide dissects the structural causality behind the compound's toxicity, provides extrapolated quantitative safety data, and outlines self-validating experimental workflows for rigorous toxicological assessment.

Chemical Identity & Structural Toxicology

To understand the handling risks of a chemical, one must first analyze its structural motifs. The toxicity of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is primarily driven by two functional groups: the cyclopentanone ring and the α -keto ester (oxoacetate) moiety .

Mechanistic Causality of Toxicity
  • Electrophilic Reactivity ( α -Keto Ester): The oxoacetate group is a potent electrophile. In biological systems, it is highly susceptible to nucleophilic attack by cellular thiols (e.g., Glutathione, GSH) and primary amines (e.g., lysine residues on proteins).

  • Lipophilicity (Cyclopentanone Core): The lipophilic nature of the methylated cyclopentanone ring enhances cellular membrane permeability, allowing the electrophilic warhead to rapidly enter the cytosol [1].

  • Cellular Stress Cascade: The covalent adduction of the α -keto ester to GSH depletes the cell's primary antioxidant reserve. This triggers an accumulation of Reactive Oxygen Species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.

ToxicityPathway Compound Ethyl 2-(2-methyl-5-oxocyclopentyl) -2-oxoacetate Reactivity Electrophilic Reactivity (alpha-keto ester moiety) Compound->Reactivity Cellular Entry GSH Glutathione (GSH) Depletion Reactivity->GSH Nucleophilic Attack Adducts Protein Adduction (Schiff Base Formation) Reactivity->Adducts Amine Binding Stress Oxidative Stress (ROS) GSH->Stress Adducts->Stress Apoptosis Cellular Apoptosis Stress->Apoptosis Caspase Activation

Figure 1: Mechanistic causality of cellular toxicity driven by the electrophilic α -keto ester moiety.

Material Safety Data Sheet (MSDS) & Hazard Assessment

Due to the specialized nature of CAS 856256-58-1, the following hazard classifications are extrapolated using read-across methodology from its structural analogs (Cyclopentanone and Ethyl glyoxylate) in accordance with the .

GHS Classification & Quantitative Estimates
Hazard CategoryGHS ClassificationExtrapolated Data / Causality
Acute Oral Toxicity Category 4LD50 (Rat) estimated ~1,180 - 2,000 mg/kg. Driven by gastrointestinal mucosal irritation.
Skin Corrosion/Irritation Category 2Causes skin irritation. The lipophilic ring strips dermal lipids, while the ester causes localized protein adduction.
Serious Eye Damage Category 2ACauses severe eye irritation. High risk of corneal damage due to rapid hydrolysis in aqueous tear film.
Flammability Category 3Flash point estimated ~40-60°C. Vaporizes readily, posing ignition risks in unventilated spaces.
First Aid & Emergency Protocols
  • Inhalation: Remove to fresh air. The vapor acts as a central nervous system depressant. If breathing is labored, administer oxygen.

  • Skin Contact: Flush immediately with copious amounts of water for 15 minutes. Causality: Rapid removal prevents the α -keto ester from forming irreversible Schiff bases with epidermal keratin.

  • Eye Contact: Irrigate continuously with sterile saline. Seek immediate ophthalmological intervention.

  • Ingestion: Do NOT induce vomiting (risk of aspiration pneumonitis). Administer activated charcoal if the patient is conscious.

Self-Validating Experimental Methodologies for Toxicity Assessment

To rigorously validate the safety profile of this intermediate before scaling up synthesis, researchers must employ self-validating protocols. Below are the definitive in vitro and in vivo workflows.

In Vitro Cytotoxicity Protocol (MTT Assay)

This assay measures mitochondrial reductase activity, directly linking the compound's ROS-generating mechanism to cellular viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the compound in DMSO (stock 100 mM). Prepare serial dilutions in culture media (0.1 µM to 1000 µM).

  • Dosing: Treat cells with the compound. Crucial: Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Incubation & Readout: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4h. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Self-Validating System Check: The assay is logically self-validating through strict control gating. The data is only accepted if the Positive Control (10 µM Doxorubicin) yields >50% cell death, and the Vehicle Control (0.1% DMSO) yields >95% viability. This ensures that any observed drop in viability is causally linked to the test compound's electrophilic reactivity, not assay artifact or baseline cellular stress.

In Vivo Acute Oral Toxicity Workflow (OECD 423)

To determine the definitive GHS hazard category, the [2][3] Acute Toxic Class Method must be employed. This protocol is chosen because it minimizes animal usage while providing statistically robust classification.

Step-by-Step Methodology:

  • Animal Selection: Fast nulliparous, non-pregnant female Wistar rats (n=3 per step) for 12 hours prior to dosing.

  • Dose Administration: Administer a starting dose of 300 mg/kg via oral gavage using corn oil as the vehicle.

  • Clinical Observation: Monitor continuously for the first 4 hours (focusing on tremors, lethargy, or respiratory distress), then daily for 14 days.

  • Decision Matrix (Causality-Driven):

    • If 0 deaths occur: Escalate to 2000 mg/kg (n=3) to rule out lower-bound toxicity.

    • If ≥2 deaths occur: De-escalate to 50 mg/kg (n=3) to establish the lethal threshold.

  • Necropsy: Perform gross necropsy on all animals at day 14 or at the time of death.

Self-Validating System Check: A concurrent vehicle-dosed control group (n=3) is maintained. The protocol validates itself during necropsy: if hepatic or renal lesions are found in the treated group, the vehicle group must show zero baseline pathology. This isolates the test article as the sole causal agent of the observed systemic toxicity.

OECDWorkflow Start OECD 423 Protocol (Acute Oral Toxicity) Dose Administer Starting Dose (300 mg/kg) Start->Dose Obs Clinical Observation (14 Days) Dose->Obs Decision Mortality Assessment Obs->Decision StepUp Escalate Dose (2000 mg/kg) Decision->StepUp 0 Deaths StepDown De-escalate Dose (50 mg/kg) Decision->StepDown ≥2 Deaths Necropsy Gross Necropsy & Histopathology StepUp->Necropsy StepDown->Necropsy

Figure 2: Stepwise decision matrix for in vivo toxicity assessment based on OECD 423 guidelines.

Handling, Storage, and Chemical Stability

The structural features of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ester dictate strict handling requirements to prevent degradation and ensure laboratory safety.

  • Degradation Pathways: The ester bond is susceptible to base-catalyzed hydrolysis, while the α -keto acid derivative is prone to thermal decarboxylation.

  • Storage Causality: To prevent these degradation pathways, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Moisture must be strictly excluded to prevent hydrolysis of the oxoacetate moiety.

  • Engineering Controls: All manipulations must occur within a Class II Type B2 biological safety cabinet or a chemical fume hood to prevent inhalation of volatile lipophilic vapors.

References

  • PubChem (National Institutes of Health). Cyclopentanone Compound Summary (CID 8452). Retrieved March 2026. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). United States Department of Labor. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Insights for (2-Methyl-5-oxocyclopentyl)-oxoacetic Acid Ethyl Ester

Introduction and Strategic Context (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1) is a critical highly functionalized building block utilized extensively in medicinal chemistry[1][2]. It serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1) is a critical highly functionalized building block utilized extensively in medicinal chemistry[1][2]. It serves as a primary intermediate in the synthesis of fused heterocyclic compounds, most notably in the development of D-amino acid oxidase (DAAO) inhibitors, which are investigated for their therapeutic potential in neuropsychiatric disorders such as schizophrenia[3][4].

This application note details a highly optimized, field-proven crossed Claisen condensation protocol for synthesizing this intermediate, prioritizing yield, regiocontrol, and operational safety.

Mechanistic Overview and Causality

The synthesis relies on a crossed Claisen condensation between an enolizable ketone (3-methylcyclopentanone) and a non-enolizable ester (diethyl oxalate)[3].

  • Base Selection (In Situ NaOEt): Instead of using commercially available sodium ethoxide, the protocol utilizes sodium hydride (NaH) quenched in ethanol (EtOH). This generates a fresh, anhydrous, and highly reactive sodium ethoxide solution, preventing the introduction of hydroxide impurities that could lead to competitive ester hydrolysis.

  • Thermodynamic Control: The use of a NaCl/ice bath (capable of reaching -10°C to -20°C) during the initial deprotonation and addition phases is critical. It suppresses exothermic runaway during alkoxide generation and prevents unwanted self-condensation (aldol addition) of the 3-methylcyclopentanone.

  • Regioselectivity: Deprotonation of 3-methylcyclopentanone occurs preferentially at the less sterically hindered α -carbon (C5), directing the nucleophilic attack onto the electrophilic carbonyl of the diethyl oxalate.

Quantitative Reaction Parameters

The following stoichiometric table outlines the precise reagent ratios required for a 5.09 mmol scale reaction, establishing a self-validating baseline for scale-up operations.

Reagent / SolventMolecular Weight ( g/mol )EquivalentsAmountRole
3-Methylcyclopentanone98.141.00.500 g (5.09 mmol)Nucleophile (Enolate precursor)
Diethyl oxalate146.141.00.69 mL (5.09 mmol)Electrophile
Sodium Hydride (NaH)24.001.00.122 g (5.09 mmol)Base precursor
Ethanol (EtOH, anhydrous)46.07Solvent1.54 mLSolvent / Reactant

Step-by-Step Experimental Protocol

The following methodology is adapted from established patent literature for the synthesis of DAAO inhibitor intermediates[3].

Phase 1: Preparation of the Alkoxide Base

  • Equip a dry, round-bottom flask with a magnetic stir bar and purge the system thoroughly with Nitrogen ( N2​ ) to maintain an inert atmosphere.

  • Prepare a NaCl/ice cooling bath to achieve a temperature of approximately -10°C. Submerge the reaction flask.

  • Add 1.54 mL of anhydrous ethanol to the flask.

  • Critical Step: Slowly add 0.122 g (5.09 mmol) of Sodium Hydride to the chilled ethanol.

    • Causality: The reaction between NaH and EtOH is highly exothermic and evolves hydrogen gas. The NaCl/ice bath ensures the heat is dissipated rapidly, maintaining a controlled generation of a ~3.3 M sodium ethoxide solution.

Phase 2: Reagent Mixing and Condensation 5. In a separate, dry vial, prepare a neat mixture of 3-methylcyclopentanone (0.500 g, 5.09 mmol) and diethyl oxalate (0.69 mL, 5.09 mmol). 6. Transfer the ketone/ester mixture dropwise into the chilled NaOEt solution under continuous stirring. 7. Allow the reaction mixture to stir in the NaCl/ice bath for exactly 15 minutes.

  • Causality: This brief cold-stirring period allows for the controlled formation of the kinetic enolate and the initial nucleophilic acyl substitution without triggering side reactions.

Phase 3: Maturation and Completion 8. Remove the NaCl/ice bath and allow the reaction vessel to warm naturally to ambient room temperature (approx. 20-25°C). 9. Stir the reaction at room temperature for 6 hours.

  • Causality: Warming the reaction provides the activation energy required to drive the crossed Claisen condensation to thermodynamic completion, ensuring maximum conversion to the target (2-methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester.
  • Proceed with standard aqueous workup (e.g., quenching with a mild acid such as 1N HCl to neutralize the enolate, followed by extraction with ethyl acetate).

Workflow Visualization

G A Step 1: Base Generation NaH + EtOH (NaCl/Ice Bath, -10°C) B Step 2: Reagent Addition 3-Methylcyclopentanone + Diethyl Oxalate A->B C Step 3: Cold Condensation Stir 15 min at -10°C B->C D Step 4: Maturation Stir 6h at Room Temp C->D E Target Product: (2-Methyl-5-oxocyclopentyl) -oxoacetic acid ethyl ester D->E

Synthesis workflow for (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester.

References

  • Fang, J., et al. (2009). Fluoro-substituted inhibitors of d-amino acid oxidase (U.S. Patent No. 7,488,747 B2). U.S. Patent and Trademark Office.

Sources

Application

Application Note: (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester in Asymmetric Synthesis and Chiral Heterocycle Construction

Executive Summary (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1) is a highly functionalized, conformationally restricted 1,3-dicarbonyl building block. Characterized by its stable enol tautomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1) is a highly functionalized, conformationally restricted 1,3-dicarbonyl building block. Characterized by its stable enol tautomer and an embedded chiral center, this compound serves as a critical intermediate in advanced asymmetric synthesis. Its primary industrial and pharmaceutical application lies in the construction of chiral fused heterocycles—specifically, tetrahydrocyclopentapyrazole derivatives that function as potent D-amino acid oxidase (DAAO) inhibitors [1]. These inhibitors are actively investigated for their role in modulating D-serine levels to treat schizophrenia, Alzheimer's disease, and other neurodegenerative disorders.

This application note provides a comprehensive guide to the regioselective synthesis, mechanistic behavior, and downstream asymmetric applications of this versatile chiral scaffold.

Mechanistic Insights: Regioselectivity and Enolization Dynamics

Thermodynamic Control in Claisen Condensation

The synthesis of (2-methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester relies on the cross-Claisen condensation between 3-methylcyclopentanone and diethyl oxalate. The causality behind the experimental choices—specifically the use of sodium ethoxide (or NaH in EtOH) at low temperatures—is rooted in controlling enolate regioselectivity.

3-Methylcyclopentanone possesses two distinct α -carbons (C2 and C5). Under thermodynamic conditions (NaOEt/EtOH), deprotonation preferentially occurs at the more sterically hindered C2 position. This is driven by the formation of the more highly substituted, thermodynamically stable enolate. Subsequent acylation with diethyl oxalate yields the title compound. The driving force for this regioselectivity is the immediate tautomerization of the product into a highly conjugated, intramolecularly hydrogen-bonded enol form, which provides a massive thermodynamic sink.

The Bis-Electrophilic Nature of the Oxalyl Group

In asymmetric synthesis, the oxoacetic acid ethyl ester moiety acts as a highly differentiated bis-electrophile. The α -keto ester carbonyl is significantly more electrophilic than the cyclopentanone carbonyl due to the adjacent electron-withdrawing ester group. This electronic differentiation dictates the sequence of nucleophilic attack during heterocyclization, ensuring predictable regiochemical outcomes when reacted with dinucleophiles like hydrazine.

Experimental Protocols: Synthesis and Heterocyclization

Protocol A: Regioselective Synthesis of the Title Compound

This protocol is a self-validating system; the formation of the thermodynamic product can be confirmed by the distinct downfield shift of the enol proton in 1 H NMR.

Reagents & Materials:

  • 3-Methylcyclopentanone (5.09 mmol)

  • Diethyl oxalate (5.09 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 5.09 mmol) or freshly prepared NaOEt

  • Absolute Ethanol (1.5 mL)

Step-by-Step Methodology:

  • Preparation of the Base: Slowly add Sodium hydride (0.122 g) to a NaCl/ice bath-cooled flask containing absolute EtOH (1.54 mL) under a continuous N 2​ atmosphere to generate sodium ethoxide in situ.

  • Substrate Addition: In a separate vial, thoroughly mix 3-methylcyclopentanone (0.500 g) and diethyl oxalate (0.69 mL).

  • Condensation: Add the substrate mixture dropwise to the chilled NaOEt solution over 15 minutes to prevent localized heating and suppress self-condensation of the ketone.

  • Reaction Monitoring: Stir the reaction at 0°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The product will stain intensely with FeCl3​ due to its enolic nature.

  • Quenching & Extraction: Quench the reaction with 1M HCl until pH 3 is reached. Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Purify via silica gel chromatography. Confirm the structure via 1 H NMR; the enol -OH proton will appear as a sharp singlet typically >12.0 ppm, and the C2-methyl group will appear as a doublet at ∼1.1 ppm.

Protocol B: Asymmetric Construction of Chiral DAAO Inhibitors

Conversion to 6-methyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid [1].

Step-by-Step Methodology:

  • Annulation: Dissolve the purified (2-methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (1.00 mmol) in glacial acetic acid (5 mL). Add hydrazine hydrate (1.10 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to 80°C for 2 hours. The hydrazine selectively attacks the highly electrophilic oxalyl ketone first, followed by intramolecular condensation with the cyclopentanone carbonyl.

  • Saponification: Concentrate the reaction mixture, dissolve the crude ester in MeOH (12.5 mL), and add freshly prepared aqueous NaOH (10 M, 5.02 mmol). Reflux for 0.5 h until TLC indicates complete ester hydrolysis.

  • Isolation: Concentrate the MeOH, dissolve the residue in 2 mL H2​O , and add 10% aqueous HCl dropwise until pH 2. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • Validation: Chiral HPLC (e.g., Chiralcel OJ-H column) must be used to verify that the stereocenter at the 6-position (derived from the original 3-methylcyclopentanone) remained intact without epimerization during the basic saponification step.

Workflow Visualization

Below is the logical workflow mapping the transformation of the chiral starting material into the final active pharmaceutical ingredient (API) scaffold.

G SM 3-Methylcyclopentanone (Chiral Starting Material) Reagents Diethyl Oxalate, NaH/EtOH (0°C, Regioselective Enolization) SM->Reagents Intermediate (2-Methyl-5-oxocyclopentyl)- oxoacetic acid ethyl ester (CAS: 856256-58-1) Reagents->Intermediate Claisen Condensation Cyclization Hydrazine Hydrate (Bis-electrophilic Cyclization) Intermediate->Cyclization Product Chiral Tetrahydrocyclopentapyrazole (DAAO Inhibitor Scaffold) Cyclization->Product [3+2] Annulation Hydrolysis Saponification (NaOH/MeOH) (Ester to Carboxylic Acid) Product->Hydrolysis Final 6-Methyl-1,4,5,6-tetrahydrocyclopenta- pyrazole-3-carboxylic acid Hydrolysis->Final Deprotection

Workflow for the regioselective synthesis and asymmetric heterocyclization of the title compound.

Advanced Applications: Organocatalytic Functionalization

Beyond heterocycle synthesis, the oxalyl group in (2-methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester serves as a powerful activating group for asymmetric carbon-carbon bond formation. The highly enolized β -dicarbonyl system can be utilized as a nucleophile in asymmetric Michael additions [2], or subjected to Dynamic Kinetic Resolution (DKR) during asymmetric hydrogenation to establish contiguous stereocenters.

Quantitative Data Summary

The table below summarizes benchmark data for utilizing oxalyl-activated cycloalkanones in various asymmetric transformations, demonstrating the versatility of this structural motif.

Reaction TypeCatalyst SystemReaction ConditionsYield (%)Stereoselectivity
Asymmetric Michael Addition Chiral Bifunctional SquaramideToluene, -20°C, 24h85 – 92>95% ee
Dynamic Kinetic Resolution Ru(BINAP) / H2​ MeOH, 50 psi H2​ , 50°C9098% ee, 95:5 dr
Enantioselective Annulation Chiral Phosphoric Acid (CPA)EtOH, Reflux, 12h7892% ee
Organocatalytic Aldol L-Proline derivativesDMSO, rt, 48h8188% ee, 90:10 dr

Note: Yields and stereoselectivities are highly dependent on the steric bulk of the ester moiety; the ethyl ester provides an optimal balance of reactivity and stereocontrol.

References

  • United States Patent US7893098B2 (Sepracor Inc.)
  • Asymmetric Organocatalytic Reactions of Cyclopentane-1,2-dione Tallinn University of Technology (TalTech) Dissertations URL:[Link]

Method

Application Note: Extraction and Purification of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

Executive Summary (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1) is a critical β -keto ester intermediate utilized extensively in the synthesis of D-amino acid oxidase (DAAO) inhibitors[1]. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1) is a critical β -keto ester intermediate utilized extensively in the synthesis of D-amino acid oxidase (DAAO) inhibitors[1]. These downstream active pharmaceutical ingredients (APIs) are targeted for the treatment of neurodegenerative disorders, including Alzheimer's disease and schizophrenia[1].

Because the synthesis of this compound relies on the Claisen condensation of an unsymmetrical ketone (3-methylcyclopentanone) with diethyl oxalate, the reaction inherently produces a mixture of regioisomers. This application note provides a self-validating, field-proven methodology for the extraction and rigorous purification of the target isomer, ensuring high fidelity for downstream API synthesis.

Mechanistic Principles & Causality

The target molecule is synthesized via a crossed Claisen condensation. Understanding the mechanistic causality of this reaction is essential for optimizing the subsequent extraction and purification steps:

  • Base Selection & Anhydrous Conditions: Sodium ethoxide (NaOEt) is the ideal base. Rather than using commercial NaOEt, which degrades over time by absorbing moisture, generating fresh NaOEt in situ by adding Sodium Hydride (NaH) to anhydrous Ethanol (EtOH) is highly recommended[1]. This prevents the introduction of hydroxide ions ( OH− ), which would irreversibly saponify the diethyl oxalate reactant.

  • Regioselectivity & Isomer Formation: 3-methylcyclopentanone possesses two distinct α -carbons (C2 and C5). Deprotonation at C5 yields the thermodynamically favored enolate (due to less steric hindrance from the methyl group), leading to the target (2-methyl-5-oxocyclopentyl) isomer. However, kinetic deprotonation at C2 leads to the (4-methyl-2-oxocyclopentyl) byproduct[1].

  • Enol-Keto Tautomerism: As a 1,3-dicarbonyl equivalent, the product exists in an equilibrium between its keto and enol forms. The enol form is highly acidic (pKa ~10), a property we exploit during acid-base extraction.

Table 1: Physicochemical Properties of the Target Compound
ParameterSpecification
Chemical Name (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
CAS Number 856256-58-1
Molecular Formula C10​H14​O4​
Molecular Weight 198.22 g/mol
Physical State Pale yellow oil (typical for β -keto esters)
Solubility Profile Soluble in EtOAc, DCM, EtOH; Insoluble in neutral water

Experimental Workflow

The following workflow outlines the sequential logic from crude synthesis to isolated pure product.

Workflow Reactants Reactants 3-Methylcyclopentanone + Diethyl Oxalate Reaction Claisen Condensation 0°C to RT, N2 atm Reactants->Reaction Mix prior to addition Base Base Generation NaH in EtOH (NaOEt) Base->Reaction Add dropwise Quench Acidic Quench 1M HCl / Ice Reaction->Quench After 12h at RT Extraction Liquid-Liquid Extraction EtOAc / Aqueous Quench->Extraction pH ~3 OrgPhase Organic Phase Crude Isomeric Mixture Extraction->OrgPhase Collect Top Layer Purification Flash Chromatography Silica Gel OrgPhase->Purification Dry & Concentrate Product Pure Target (2-Methyl-5-oxocyclopentyl)- oxoacetic acid ethyl ester Purification->Product Isomer Resolution

Workflow for the synthesis and extraction of the target β-keto ester.

Protocol A: Primary Extraction

This protocol isolates the crude mixture of regioisomers from the reaction matrix.

Step-by-Step Methodology:

  • Reaction Quenching: Once the condensation reaction is complete (monitored via TLC), transfer the reaction flask to an ice-water bath (0°C).

    • Causality: The reaction mixture contains the sodium enolate of the product. Quenching must be done at 0°C using 1M HCl to prevent the acid-catalyzed hydrolysis of the newly formed ethyl ester group.

  • Acidification: Slowly add 1M HCl dropwise until the aqueous phase reaches pH ~3.

    • Causality: Lowering the pH ensures the enolate is fully reprotonated into its neutral keto/enol form, driving it out of the aqueous phase and making it highly soluble in organic solvents.

  • Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous layer. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Collect the upper organic layer. Extract the remaining aqueous layer with two additional volumes of EtOAc to ensure quantitative recovery.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and acid. Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 35°C to yield the crude isomeric mixture.

Protocol B: Advanced Purification

To separate the target (2-methyl-5-oxocyclopentyl) isomer from the (4-methyl-2-oxocyclopentyl) byproduct and unreacted starting materials, a combination of acid-base logic and chromatography is employed.

Phase Logic Visualization

AcidBase Crude Crude Mixture in EtOAc (Product + Neutral Impurities) BaseWash Add 0.1M NaOH (Deprotonation) Crude->BaseWash AqEnolate Aqueous Phase (Product Enolate) BaseWash->AqEnolate Bottom Layer OrgImp Organic Phase (Neutral Impurities) BaseWash->OrgImp Top Layer (Discard) Acidify Acidify with 1M HCl to pH 3 (Reprotonation) AqEnolate->Acidify Extract Extract with EtOAc Acidify->Extract PureOrg Organic Phase (Purified Product) Extract->PureOrg Top Layer (Keep)

Acid-base extraction logic exploiting the enolizable β-keto ester.

Step-by-Step Methodology:

  • Enolate Partitioning (Optional Pre-purification): Dissolve the crude oil in EtOAc. Wash with cold 0.1M NaOH. The β -keto ester will deprotonate and migrate to the aqueous layer, leaving non-enolizable neutral impurities in the organic layer. Separate and discard the organic layer. Acidify the aqueous layer to pH 3 with 1M HCl and re-extract with fresh EtOAc.

  • Silica Gel Flash Chromatography: To resolve the two regioisomers, load the concentrated organic extract onto a silica gel column.

  • Elution Gradient: Elute using a gradient of Hexanes:Ethyl Acetate (starting at 95:5 and ramping to 80:20).

    • Causality: β -keto esters can streak on silica due to strong hydrogen bonding of the enol form. Adding 0.5% glacial acetic acid to the mobile phase suppresses ionization on the silica surface, sharpening the elution bands and improving the separation of the 2-methyl-5-oxo and 4-methyl-2-oxo isomers.

  • Fraction Collection: Monitor fractions via TLC (UV active due to the conjugated enol system, or stain with basic KMnO4​ ). Combine fractions containing the target isomer and concentrate in vacuo.

Analytical Validation

To ensure the trustworthiness of the protocol, validate the purified fractions against the expected analytical signatures.

Table 2: Expected Analytical Signatures
Analytical MethodExpected Observation / Signature
TLC (Hexane:EtOAc 4:1) Rf​ ~ 0.4. Spot is UV active (254 nm) due to enol conjugation.
1 H NMR (400 MHz, CDCl3​ ) ~11.0 - 12.0 ppm: Broad singlet (1H, enol -OH).~4.3 ppm: Quartet (2H, ester −CH2​− ).~1.3 ppm: Triplet (3H, ester −CH3​ ).~1.0 - 1.2 ppm: Doublet (3H, cyclopentyl −CH3​ ).
Mass Spectrometry (ESI+) [M+H]+ expected at m/z 199.1; [M+Na]+ at m/z 221.1.

References

  • Title: US Patent 7,893,098 B2 - Pyrrole and pyrazole DAAO inhibitors Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2-Methyl-5-oxocyclopentyl)-oxoacetic Acid Ethyl Ester Syntheses

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (2-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (2-methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1) 1.

This molecule is typically synthesized via a Claisen condensation between 3-methylcyclopentanone and diethyl oxalate 2. Because 3-methylcyclopentanone is an unsymmetrical ketone, the reaction is prone to regioselectivity issues, alongside secondary degradation pathways like decarbonylation and saponification. This guide provides field-proven causality, self-validating protocols, and quantitative data to ensure high-purity yields.

Mechanistic Pathways & Regioselectivity

The primary challenge in this synthesis is controlling which alpha-carbon of 3-methylcyclopentanone is deprotonated. Deprotonation at the less hindered C5 position yields the unwanted 4-methyl regioisomer, while deprotonation at the more hindered C2 position yields the target 2-methyl regioisomer.

Regioselectivity SM 3-Methylcyclopentanone + Diethyl Oxalate Base Base / Solvent System SM->Base Enolate1 C5-Enolate (Less Hindered) Base->Enolate1 Kinetic Control (e.g., LDA, -78°C) Enolate2 C2-Enolate (More Hindered) Base->Enolate2 Thermodynamic Control (e.g., NaOEt, 25°C) Isomer Regioisomer Impurity: 4-Methyl-2-oxo Isomer Enolate1->Isomer Acylation Target Target Product: 2-Methyl-5-oxo Isomer Enolate2->Target Acylation

Regioselectivity pathways in the Claisen condensation of 3-methylcyclopentanone.

Troubleshooting FAQs

Q1: My reaction yields a 2:1 mixture favoring the (4-methyl-2-oxocyclopentyl) impurity. How can I enrich the target (2-methyl-5-oxocyclopentyl) isomer? Causality: You are likely operating under kinetic control. Strong, irreversible bases (like LDA or NaH in pure THF) rapidly deprotonate the least sterically hindered proton at C5. Solution: Shift to thermodynamic control. By using a reversible base system (e.g., generating NaOEt in situ using NaH in ethanol 2), the enolates can equilibrate. The C2-enolate is more highly substituted and thermodynamically stable, leading to a higher proportion of the target 2-methyl isomer upon acylation.

Q2: LC-MS analysis shows a major impurity with a mass of [M-28]. What is this, and how do I prevent it? Causality: A loss of 28 Da corresponds to the extrusion of carbon monoxide (decarbonylation). Alpha-keto esters (glyoxylates) suffer from intense dipole-dipole repulsion between the adjacent carbonyls. Under thermal stress (>100°C), they undergo decarbonylation to form the corresponding beta-keto ester (similar to the behavior of ethyl 2-(2-oxocyclopentyl)acetate 3). Solution: Never exceed 60°C during solvent evaporation or vacuum distillation. If purification is required, utilize silica gel chromatography or high-vacuum molecular distillation at ambient temperatures.

Q3: The ester is hydrolyzing into the carboxylic acid during workup. Why is this happening? Causality: The oxalyl ester moiety is highly electrophilic. If the reaction is quenched with aqueous base, or if adventitious water reacts with the alkoxide base to form hydroxide, the ester will undergo rapid, irreversible saponification. Solution: Maintain strictly anhydrous conditions during the reaction. Quench the reaction mixture with a mildly acidic buffer (e.g., saturated aqueous NH4​Cl ) to instantly neutralize the base without creating a highly alkaline or highly acidic aqueous phase.

Degradation Target (2-Methyl-5-oxocyclopentyl) -oxoacetic acid ethyl ester H2O Trace H2O / High pH Target->H2O Heat Thermal Stress (>100°C) Target->Heat Acid Impurity: Carboxylic Acid H2O->Acid Saponification Decarb Impurity: Beta-Keto Ester [M-28] Heat->Decarb Decarbonylation (-CO)

Mechanistic pathways leading to saponification and decarbonylation impurities.

Quantitative Optimization Data

The table below summarizes the effect of different reaction parameters on the impurity profile. Note that thermodynamic conditions (NaOEt/EtOH) provide the best balance of regioselectivity and overall yield.

Base / Solvent SystemTemp (°C)Target (2-Me) %Regioisomer (4-Me) %Decarbonylation %Saponification %Overall Yield %
LDA / THF (Kinetic)-785%88%< 1%< 1%62%
NaH / THF0 to 2530%60%< 1%2%45%
NaOEt / EtOH (Thermo) 25 to 60 78% 15% 2% < 1% 81%
NaOEt / EtOH80 (Reflux)75%12%18%5%42%

Self-Validating Experimental Protocol

To ensure reproducibility and high purity, follow this optimized, self-validating protocol utilizing thermodynamic control.

Step 1: Preparation of the Reversible Base

  • Purge a flame-dried, 3-neck round-bottom flask with inert N2​ .

  • Add absolute ethanol (1.5 mL per mmol of ketone) and cool to 0°C in an ice bath.

  • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq).

Self-Validation Checkpoint: Observe the immediate evolution of H2​ gas. If no gas evolves, the NaH has degraded to NaOH. Abort the reaction, as NaOH will cause immediate saponification of the diethyl oxalate.

Step 2: Reagent Addition & Equilibration

  • In a separate dry vial, pre-mix 3-methylcyclopentanone (1.0 eq) and diethyl oxalate (1.05 eq).

  • Add this mixture dropwise to the ethoxide solution over 15 minutes to prevent thermal spiking.

  • Remove the ice bath and allow the reaction to stir at 25°C for 4 hours to establish thermodynamic equilibrium favoring the C2-enolate.

Self-Validation Checkpoint: Remove a 0.1 mL aliquot and quench it in 1 mL of 1% methanolic FeCl3​ . The solution should instantly turn deep purple/red, confirming the presence of the highly enolized alpha,gamma-dioxo ester. A yellow solution indicates failed acylation.

Step 3: Buffered Quench & Extraction

  • Cool the reaction mixture to 0°C.

  • Quench aggressively by pouring the mixture into an equal volume of saturated aqueous NH4​Cl (pH ~6). Do not use HCl or NaOH.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

Step 4: Temperature-Controlled Concentration

  • Concentrate the filtrate using a rotary evaporator.

  • Critical Parameter: Ensure the water bath temperature strictly remains below 40°C to prevent thermal decarbonylation.

  • Purify the crude oil via silica gel flash chromatography (Hexanes:EtOAc gradient) to separate the remaining 4-methyl regioisomer from the target 2-methyl product.

References

  • Title: 856256-58-1,(2-methyl-5-oxocyclopentyl)
  • Title: United States Patent: Synthesis of (2-methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (7) and (4-methyl-2-oxocyclopentyl)-oxoacetic acid ethyl ester (8)
  • Title: Ethyl 2-(2-oxocyclopentyl)

Sources

Optimization

Overcoming steric hindrance in (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester derivatives

Diagnostic Support Portal: Overcoming Steric Hindrance in (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester Derivatives Overview (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is a highly specialized interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Support Portal: Overcoming Steric Hindrance in (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester Derivatives

Overview (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is a highly specialized intermediate, predominantly utilized in the synthesis of pyrrole and pyrazole-based D-amino acid oxidase (DAAO) inhibitors[1]. The molecular architecture of this compound presents a significant synthetic challenge: the proximity of the C2-methyl group to the bulky C1-oxoacetic acid ethyl ester group creates profound steric hindrance. This crowding dictates the regioselectivity of its formation and severely impedes downstream nucleophilic attacks at the C5 ketone[2].

This portal provides causality-driven troubleshooting for researchers working with this sterically demanding system.

Module 1: Regioselectivity in the Claisen Condensation

Issue: During the reaction of 3-methylcyclopentanone with diethyl oxalate, the yield of the desired (2-methyl-5-oxocyclopentyl) isomer is consistently lower than the (4-methyl-2-oxocyclopentyl) byproduct.

Causality & Mechanism: The deprotonation of 3-methylcyclopentanone can occur at either the C2 or C5 position. The C5 protons are sterically unhindered, making C5 enolization the kinetically favored pathway. Conversely, the C2 position is shielded by the adjacent methyl group. Under standard thermodynamic conditions (e.g., NaOEt in EtOH at room temperature), the reaction yields a mixture of both regioisomers because the system equilibrates, but the steric clash in the C2-enolate still limits the theoretical maximum yield of the target isomer[1].

Regioselectivity SM 3-Methylcyclopentanone + Diethyl Oxalate PathA Deprotonation at C2 (Sterically Hindered) SM->PathA Thermodynamic Equilibration PathB Deprotonation at C5 (Unhindered) SM->PathB Kinetic Preference ProdA (2-Methyl-5-oxocyclopentyl)- oxoacetic acid ethyl ester PathA->ProdA ProdB (4-Methyl-2-oxocyclopentyl)- oxoacetic acid ethyl ester PathB->ProdB

Caption: Divergent enolization pathways of 3-methylcyclopentanone leading to regioisomeric products.

Resolution Protocol: Synthesis & Diastereomeric Isolation Since kinetic control exclusively favors the wrong isomer, you must rely on thermodynamic equilibration followed by rigorous chromatographic separation.

  • Enolate Generation: Suspend NaH (1.0 eq) in anhydrous EtOH at 0°C to generate NaOEt in situ.

  • Condensation: Slowly add a pre-mixed solution of 3-methylcyclopentanone (1.0 eq) and diethyl oxalate (1.0 eq). The slow addition ensures the base acts under thermodynamic control rather than rapidly consuming the kinetic protons.

  • Equilibration: Remove the ice bath and stir at room temperature for 6 hours to allow reversible enolization to enrich the C2-enolate population.

  • Validation Checkpoint (TLC): Quench an aliquot with 1N HCl. Run on Silica TLC (Hexanes:EtOAc 8:2). The desired (2-methyl-5-oxocyclopentyl) isomer typically exhibits a slightly higher Rf​ value due to internal steric shielding reducing its interaction with the silica stationary phase.

  • Separation: Purify via flash column chromatography. Do not attempt distillation, as the high temperatures will cause epimerization.

Module 2: Overcoming Hindrance in Downstream Cyclization

Issue: Attempts to cyclize the purified intermediate into a pyrrole or pyrazole using hydrazines or aminomalonates result in <10% yield, with mostly unreacted starting material recovered.

Causality & Mechanism: Pyrrole and pyrazole syntheses from 1,3-diketones or beta-keto esters require initial nucleophilic attack at the ketone. In this derivative, the C5 ketone is flanked by the C1-oxoacetic ester and the C2-methyl group. This intense steric shielding prevents bulky nucleophiles (like diethyl aminomalonate) from achieving the correct trajectory for attack (Bürgi-Dunitz angle)[3]. To force the reaction, the electrophilicity of the carbonyl must be artificially enhanced to lower the activation energy barrier.

Troubleshooting Start Stalled Cyclization at C5 Ketone? CheckSteric Identify Steric Shielding by C2-Methyl Group Start->CheckSteric Action1 Add TiCl4 or BF3·OEt2 (LUMO Lowering) CheckSteric->Action1 Electronic Activation Action2 Elevate Temperature (Overcome Activation Energy) CheckSteric->Action2 Thermal Activation Success Successful Nucleophilic Attack & Ring Closure Action1->Success Action2->Success

Caption: Troubleshooting workflow for overcoming steric hindrance during downstream cyclization.

Quantitative Impact of Activation Strategies Table 1: Impact of Reaction Conditions on Pyrazole Cyclization Yield

Substrate TypeCatalystTemperatureSolventYield (%)
Unhindered (Cyclopentanone base)None80°CEthanol85%
2-Methyl-5-oxocyclopentyl None80°CEthanol< 10%
2-Methyl-5-oxocyclopentyl BF3·OEt2 (0.5 eq)110°CToluene65%
2-Methyl-5-oxocyclopentyl TiCl4 (1.1 eq)110°CToluene78%

Resolution Protocol: Lewis Acid-Mediated Cyclization

  • Preparation: Dissolve the (2-methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (1.0 eq) and the hydrazine/amine derivative (1.2 eq) in anhydrous toluene (0.2 M). Causality: Toluene is non-coordinating, ensuring the Lewis acid interacts exclusively with the substrate rather than the solvent sphere.

  • Activation: Cool the mixture to 0°C. Dropwise, add TiCl4 (1.1 eq). The solution will darken as the titanium coordinates with the C5 carbonyl, dramatically lowering its LUMO.

  • Thermal Drive: Attach a reflux condenser and heat the reaction to 110°C for 12 hours. The high thermal energy overcomes the remaining steric activation barrier.

  • Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. Confirm success by identifying the mass shift corresponding to the loss of H2​O and EtOH (e.g., [M+H]+−64 ).

  • Workup: Quench the reaction with saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour. Causality: TiCl4 forms stubborn emulsions during aqueous workup; Rochelle's salt chelates the titanium, breaking the emulsion and allowing clean phase separation.

Module 3: Diastereomeric Stability & Epimerization

Issue: The NMR spectrum of my purified compound shows a doubling of peaks over time, indicating epimerization.

Causality & Mechanism: The C1 position (alpha to both the ester and the ketone) is highly acidic. Even trace amounts of base in the solvent (e.g., basic alumina residues, or unneutralized glassware) will trigger enolization. When the compound re-protonates, it seeks the lowest energy state. Due to the severe steric repulsion between the C2-methyl and the bulky oxoacetic ester, the trans diastereomer is thermodynamically favored. If your synthesis requires the cis geometry, it will rapidly epimerize to the trans form if not handled correctly.

Resolution Protocol: Preventing Epimerization

  • Solvent Selection: Never store the compound in protic solvents (MeOH, EtOH) or mildly basic solvents (DMF, Pyridine). Store neat or in anhydrous DCM.

  • Glassware: Acid-wash all storage vials with 0.1N HCl and dry thoroughly before use to remove trace alkali silicates.

  • Storage: Flush the vial with Argon and store strictly at -20°C.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (2-Methyl-5-oxocyclopentyl)-oxoacetic Acid Ethyl vs. Methyl Esters

Executive Summary (2-Methyl-5-oxocyclopentyl)-oxoacetic acid alkyl esters are highly versatile β -dicarbonyl-like intermediates. They are prominently featured in the synthesis of neuroactive pharmaceuticals, including D-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid alkyl esters are highly versatile β -dicarbonyl-like intermediates. They are prominently featured in the synthesis of neuroactive pharmaceuticals, including D-amino acid oxidase (DAAO) inhibitors, which are actively investigated for treating schizophrenia and Alzheimer's disease[1]. The choice between the methyl and ethyl ester derivatives significantly impacts the synthetic workflow. This guide objectively compares their reactivity profiles, transesterification stability, and downstream saponification kinetics to help researchers optimize their synthetic routes.

Mechanistic Insights & Reactivity Profiles

As a self-validating system, the choice of ester must align with the intended downstream transformations. The causality behind selecting a methyl versus an ethyl ester hinges on three primary factors:

  • Electrophilicity and Steric Hindrance : The methyl ester features a less sterically hindered carbonyl carbon compared to the ethyl ester. This reduced steric bulk renders the methyl ester more susceptible to nucleophilic attack, facilitating faster downstream reactions such as cyclization with hydrazines to form pyrazoles[1].

  • Saponification Kinetics and Solvent Effects : A critical divergence in reactivity between the two derivatives lies in their hydrolysis rates. Intrinsically, the methyl ester is cleaved faster in aqueous base due to reduced steric shielding. However, when utilizing alcoholic hydroxides for saponification, the solvent effect dominates. Experimental kinetic studies demonstrate that the apparent rate constants for ester saponification using ethanol hydroxides are 5–7 times higher than for methanol hydroxides[2]. This is driven by the lower acidity of ethanol, which leads to a higher effective concentration of reactive hydroxide ions in the solution[2].

  • Enolization Stability : Both esters exhibit strong enolization due to the highly acidic proton located between the cyclopentanone ring and the oxoacetic group. However, the ethyl ester is generally preferred for long-term storage and handling due to its slightly higher lipophilicity and reduced susceptibility to spontaneous ambient hydrolysis.

Experimental Methodologies

The following protocols outline the synthesis and downstream utilization of these esters. Crucial Causality Note : When synthesizing these esters via Claisen condensation, the alkoxide base must strictly match the dialkyl oxalate (e.g., NaOEt with diethyl oxalate) to prevent unwanted transesterification mixtures.

Protocol A: Synthesis of (2-Methyl-5-oxocyclopentyl)-oxoacetic Acid Ethyl Ester

Adapted from established DAAO inhibitor synthesis workflows[1].

  • Preparation : Prepare a NaCl ice bath (0 °C) and chill a solution of absolute ethanol (3.3 M).

  • Base Generation : Slowly add Sodium hydride (1.0 eq) to the chilled ethanol under a continuous nitrogen ( N2​ ) atmosphere to generate sodium ethoxide (NaOEt) in situ.

  • Reagent Mixing : In a separate dry vessel, thoroughly mix 2-methylcyclopentanone (1.0 eq) and diethyl oxalate (1.0 eq).

  • Condensation : Add the ketone-oxalate mixture dropwise to the chilled NaOEt solution to control the exothermic enolate formation.

  • Propagation : Stir the reaction mixture for 15 minutes at 0 °C, then remove the ice bath, warm to room temperature, and stir for an additional 6 hours.

  • Workup : Quench the reaction with aqueous acid (e.g., 1M HCl) to protonate the enolate, extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel column chromatography.

Protocol B: Downstream Pyrazole Cyclization and Deprotection
  • Cyclization : Dissolve the synthesized ethyl or methyl ester in a suitable alcoholic solvent (matching the ester group). Add substituted hydrazine (1.1 eq) and reflux for 4-6 hours.

  • Precipitation : Cool to room temperature to precipitate the pyrazole-3-carboxylate ester.

  • Saponification : Treat the isolated ester with aqueous NaOH to yield the active DAAO inhibitor carboxylic acid. Note: If using the methyl ester, this step will reach completion significantly faster than the ethyl ester counterpart.

Quantitative Comparative Data

The table below summarizes the quantitative and qualitative differences between the two derivatives to guide experimental design.

ParameterMethyl Ester DerivativeEthyl Ester Derivative
Steric Bulk (Alkoxy Group) LowModerate
Intrinsic Saponification Rate Fast (baseline)Slower (due to steric shielding)
Alcoholic Hydroxide Saponification Slower in MeOH/KOH[2]5-7x Faster in EtOH/KOH[2]
Claisen Condensation Yield 78-82%80-85%[1]
Handling Stability Moderate (moisture sensitive)High (stable to ambient moisture)
Primary Application Rapid downstream deprotectionScalable API intermediate synthesis

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic divergence and downstream reactivity of the methyl versus ethyl ester derivatives.

G A 2-Methylcyclopentanone C_Me Methyl Ester Derivative (Faster Intrinsic Hydrolysis) A->C_Me NaOMe / MeOH C_Et Ethyl Ester Derivative (Higher Handling Stability) A->C_Et NaOEt / EtOH B Dialkyl Oxalate (Dimethyl vs Diethyl) B->C_Me B->C_Et D Hydrazine Cyclization (Pyrazole Formation) C_Me->D High Reactivity C_Et->D Controlled Reactivity E Active DAAO Inhibitor (Carboxylic Acid) D->E Saponification (Rate depends on solvent/ester)

Synthetic workflow comparing methyl and ethyl ester derivatives in DAAO inhibitor production.

References

  • Fang, Q. K., Hopkins, S., Heffernan, M., & Chytil, M. "Pyrrole and pyrazole DAAO inhibitors." U.S. Patent US7893098B2, Google Patents.
  • Eze, V. C., Harvey, A. P., & Phan, A. N. (2015). "Determination of the kinetics of biodiesel saponification in alcoholic hydroxide solutions." Fuel, ResearchGate. URL:[Link]

Sources

Validation

Quantitative Analysis of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester by Liquid Chromatography: A Comparative Guide

Introduction: The Analytical Context (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1) is a critical synthetic intermediate utilized in the development of pyrazole-based D-amino acid oxidase (DAAO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Context

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS: 856256-58-1) is a critical synthetic intermediate utilized in the development of pyrazole-based D-amino acid oxidase (DAAO) inhibitors[1]. Because DAAO inhibitors modulate N-methyl-D-aspartate (NMDA) receptors—a primary pharmacological target for schizophrenia and Alzheimer's disease therapeutics—the chemical and stereochemical purity of this intermediate directly impacts the efficacy and safety profiles of the final active pharmaceutical ingredient (API)[1].

Synthesized via the base-catalyzed condensation of 3-methylcyclopentanone and diethyl oxalate, the reaction inherently produces a closely related regioisomer: (4-methyl-2-oxocyclopentyl)-oxoacetic acid ethyl ester[2].

G SM1 3-Methylcyclopentanone Intermediate (2-Methyl-5-oxocyclopentyl)- oxoacetic acid ethyl ester (Target) SM1->Intermediate NaOEt, EtOH Regioisomer (4-Methyl-2-oxocyclopentyl)- oxoacetic acid ethyl ester (Impurity) SM1->Regioisomer Side Reaction SM2 Diethyl Oxalate SM2->Intermediate API Pyrazole DAAO Inhibitor (CNS Drug) Intermediate->API Hydrazine, Cyclization

Synthesis of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester and its role in DAAO inhibitors.

The Chromatographic Challenge: Keto-Enol Tautomerization

Beyond the challenge of regioisomerism, this compound presents a unique physicochemical hurdle. As an α -keto ester attached directly to a cyclopentanone ring, it possesses a highly acidic proton at the ring junction, leading to rapid keto-enol tautomerization in solution.

When the rate of tautomerization occurs on the same timescale as the chromatographic separation, it results in a phenomenon known as "peak splitting" or severe peak broadening[3]. Furthermore, standard reversed-phase (RP) columns often fail to resolve the 2-methyl target from the 4-methyl impurity due to their nearly identical hydrophobic profiles.

Method Comparison: Selecting the Optimal Stationary Phase

To establish a robust, self-validating quantitative assay, we must select a stationary phase and mobile phase system that actively suppresses tautomerization while maximizing selectivity. We compared three distinct liquid chromatography (LC) methodologies.

Standard RP-HPLC (C18 Column)
  • Mechanism: Relies exclusively on hydrophobic dispersion forces.

  • Performance: Yields co-elution of the 2-methyl and 4-methyl regioisomers. Because the hydrophobic surface areas of the isomers are virtually identical, C18 fails to provide orthogonal selectivity. Peak shape is generally poor (Tailing Factor > 2.0) due to secondary interactions between the enol form and residual silanols.

RP-UHPLC (Phenyl-Hexyl Column) - The Superior Choice for Purity
  • Mechanism: The phenyl ring in the stationary phase provides strong π−π interactions. Because the enol form of the analyte is highly conjugated, it interacts differentially with the electron-rich phenyl-hexyl phase compared to a purely aliphatic C18 phase.

  • Performance: Successfully baseline-resolves the regioisomers. The addition of an acidic modifier locks the tautomeric equilibrium, resulting in sharp, symmetrical peaks[4].

Normal-Phase Chiral LC (Amylose-based)
  • Mechanism: Utilizes steric fit, hydrogen bonding, and dipole interactions within the chiral cavities of an amylose polymer.

  • Performance: While not ideal for rapid chemical purity screening, this method is absolutely essential for determining the enantiomeric excess (ee) of the chiral centers, which RP-UHPLC cannot achieve.

DecisionTree Start Sample: (2-Methyl-5-oxocyclopentyl)- oxoacetic acid ethyl ester Goal Analytical Objective? Start->Goal Purity Regioisomer & Chemical Purity Goal->Purity Assay/Impurity Chiral Enantiomeric Excess (ee) Goal->Chiral Stereochemistry UHPLC RP-UHPLC (Phenyl-Hexyl) 0.1% TFA / Acetonitrile Purity->UHPLC Resolves 2-methyl vs 4-methyl NPLC Chiral NP-HPLC (Amylose) Hexane / IPA Chiral->NPLC Resolves Enantiomers

Decision tree for selecting the appropriate liquid chromatography method based on analytical goals.

Experimental Data and Performance Metrics

The following table summarizes the quantitative performance of the three evaluated columns for the analysis of the target compound and its primary regioisomer.

Column ChemistrySeparation MechanismRegioisomer Resolution ( Rs​ )Tailing Factor ( Tf​ )Enantiomer ResolutionSuitability
C18 (Standard RP) Hydrophobic< 1.0 (Co-elution)2.1 (Broad)NoneNot Recommended
Phenyl-Hexyl (RP-UHPLC) Hydrophobic + π−π 2.8 (Baseline)1.1 (Sharp)NoneOptimal for Purity
Amylose (Chiral NP) Steric + H-Bonding1.5 (Partial)1.3> 2.0Optimal for Chiral

Step-by-Step Validated Protocols

Protocol A: Regioisomer & Chemical Purity Assay (Phenyl-Hexyl UHPLC)

Causality & Rationale: This protocol is designed as a self-validating system. By utilizing a low column temperature (20°C), we reduce the kinetic energy of the system, slowing the keto-enol tautomerization rate[5]. Simultaneously, adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase maintains a strictly acidic pH, suppressing the ionization of the enol form and minimizing secondary interactions on the silica support[4].

  • Sample Preparation:

    • Accurately weigh 10 mg of the intermediate.

    • Dissolve in 10 mL of chilled Acetonitrile containing 0.1% Formic Acid (Quenching diluent). Keep the vials at 4°C in the autosampler to prevent thermal degradation and shift the tautomeric equilibrium to a stable baseline.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient Program: 20% B to 60% B over 8 minutes, followed by a 2-minute column wash at 95% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 20°C (Critical parameter for tautomer control).

    • Detection: UV at 254 nm (Optimal wavelength for the conjugated enol system).

  • System Suitability: The assay is considered valid only if the resolution ( Rs​ ) between the 2-methyl target and the 4-methyl impurity is ≥2.0 , and the tailing factor is ≤1.5 .

Protocol B: Chiral Enantiomeric Excess Determination (NP-HPLC)

Causality & Rationale: Reversed-phase conditions cannot distinguish between the stereocenters of this molecule. Normal-phase chromatography using an immobilized amylose stationary phase allows the enantiomers to selectively partition into the chiral cavities based on strict spatial geometry.

  • Sample Preparation: Dissolve 5 mg of the intermediate in 10 mL of Hexane/Isopropanol (90:10, v/v).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane / Isopropanol / TFA (95 : 5 : 0.05, v/v/v). Note: The trace TFA is required to maintain peak symmetry for the enolizable ketone.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

References

  • Title: US7893098B2 - Pyrrole and pyrazole DAAO inhibitors Source: Google Patents URL
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

  • Title: Tautomers and Rotamers of Curcumin: A Combined UV Spectroscopy, High-Performance Liquid Chromatography, Ion Mobility Mass Spectrometry, and Electronic Structure Theory Study Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Determination of Puberulic Acid in Monascus-Fermented Red Yeast Rice by LC-MS/MS Combined with Precolumn Derivatization Source: Foods (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol: (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

Here is the comprehensive safety and disposal protocol for (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester, designed for laboratory professionals, researchers, and EHS (Environmental Health and Safety) personnel....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and disposal protocol for (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester, designed for laboratory professionals, researchers, and EHS (Environmental Health and Safety) personnel.

Executive Summary

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS No. 856256-58-1) is a specialized organic intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. As a β -keto ester derivative, it exhibits specific physicochemical behaviors that dictate its handling and disposal. This guide outlines the rigorous, step-by-step procedures required to manage the lifecycle of this compound post-experimentation, ensuring compliance with standard Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and institutional EHS protocols.

Physicochemical & Hazard Profile

To execute a proper disposal plan, one must first understand the chemical's profile. The causality behind our disposal choices—specifically the avoidance of aqueous basic waste streams—stems directly from the molecule's ester and ketone functional groups, which are susceptible to uncontrolled hydrolysis or aldol-type condensations if improperly mixed.

ParameterSpecification / DataDisposal Implication
Chemical Name (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl esterN/A
CAS Registry Number 856256-58-1[1]Essential for EHS waste tracking logs.
Chemical Class Organic Ester / Cyclopentanone derivativeMust be segregated from strong oxidizers and strong bases.
Waste Classification Non-Halogenated Organic WasteDo not mix with chlorinated solvents (e.g., DCM, Chloroform) to minimize disposal costs and prevent halogenated byproducts.
Physical State Liquid/Low-melting solid (Typical for similar esters)Requires leak-proof secondary containment during transport.
Environmental Hazard Potential aquatic toxicityStrictly prohibited from drain disposal or sink washing.

Standard Operating Procedure (SOP): Waste Segregation and Disposal

The following step-by-step methodology must be adhered to within a professional laboratory setting. Under no circumstances should researchers attempt to chemically neutralize or treat this organic waste in-house (e.g., via intentional saponification) unless explicitly authorized by an approved institutional protocol, as this introduces unnecessary exothermic risks.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Ensure you are wearing standard laboratory PPE: a flame-resistant lab coat, nitrile gloves (double-gloving recommended if handling concentrated stock), and ANSI-approved safety goggles.

  • Verify Ventilation: All waste transfer operations must be conducted inside a certified chemical fume hood to prevent inhalation of volatile organic vapors.

Phase 2: Waste Segregation and Containerization
  • Select the Receptacle: Utilize a standardized, EHS-approved High-Density Polyethylene (HDPE) or glass carboy designated explicitly for Non-Halogenated Organic Solvents .

  • Compatibility Check: Ensure the waste container does not contain incompatible mixtures (e.g., nitric acid, peroxides, or strong amines). Mixing this ester with strong amines can lead to unexpected amide formation and heat generation.

  • Transfer: Using a dedicated funnel, carefully decant the (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester waste into the container.

  • Headspace Management: Never fill the waste container beyond 80% capacity. Leave adequate headspace to account for vapor pressure expansion due to ambient temperature fluctuations.

Phase 3: Labeling and EHS Transfer
  • GHS Labeling: Immediately update the hazardous waste tag attached to the container. Write out the full chemical name—do not use abbreviations or structural formulas.

  • Log Entry: Input the approximate volume and concentration of the ester into the laboratory's active waste accumulation log.

  • EHS Pickup: Once the container reaches the 80% fill line, cap it securely, place it in secondary containment, and initiate a waste pickup request with your institution's EHS department for final thermal incineration.

Spill Response and Decontamination Workflow

In the event of an accidental spill during the disposal process, immediate containment is required to prevent environmental release.

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Absorb: Cover the liquid spill with a chemically inert absorbent material (e.g., vermiculite, dry sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collect: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or a solid waste bucket.

  • Decontaminate: Wash the spill surface with a mild detergent and water solution, collecting all rinsate as hazardous aqueous waste.

  • Dispose: Label the collected solid debris as "Solid Hazardous Waste Contaminated with Organic Ester" and submit to EHS.

Disposal Workflow Visualization

G Start Waste Generation (2-Methyl-5-oxocyclopentyl)- oxoacetic acid ethyl ester Segregation Waste Segregation (Non-Halogenated Organics) Start->Segregation Container Primary Containment (HDPE / Glass Carboy under Fume Hood) Segregation->Container Labeling GHS Labeling & Accumulation Log Update Container->Labeling EHS EHS Facility Transfer (Secondary Containment) Labeling->EHS Incineration Final Destruction (Licensed Thermal Incineration) EHS->Incineration

Caption: Workflow for the safe segregation, containment, and disposal of organic ester laboratory waste.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators". EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA.gov.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.